molecular formula C7H12O3 B14010313 Methyl 3-hydroxy-2-methylidenepentanoate CAS No. 18052-21-6

Methyl 3-hydroxy-2-methylidenepentanoate

Cat. No.: B14010313
CAS No.: 18052-21-6
M. Wt: 144.17 g/mol
InChI Key: WXZUVXFBEAOGOZ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylidenepentanoate is a chemical compound with the molecular formula C7H12O3 . This methyl ester is of interest in various chemical and biochemical research applications. Compounds with hydroxy and methylidene functional groups are often utilized as intermediates in organic synthesis and in the study of flavor and fragrance chemistry. For instance, a structurally related compound, methyl 2-hydroxy-3-methylpentanoate, is known to occur naturally in several fruits and is described as having fruity, estery, and caramellic odor characteristics . Researchers may explore the properties of this compound for its potential utility in developing novel synthetic pathways or in material science. This product is intended for research and further manufacturing use only, strictly as a chemical reagent. It is not for direct human use, including diagnostic, therapeutic, or edible applications.

Properties

CAS No.

18052-21-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-hydroxy-2-methylidenepentanoate

InChI

InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h6,8H,2,4H2,1,3H3

InChI Key

WXZUVXFBEAOGOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=C)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 3-hydroxy-2-methylidenepentanoate

Synthesis via Morita-Baylis-Hillman Adducts and Curtius Rearrangement

One of the most effective synthetic routes to this compound involves the use of Morita-Baylis-Hillman (MBH) adducts as key intermediates, followed by a Curtius rearrangement sequence. This method was extensively studied by Amarante et al. (2011), who demonstrated a three-step sequence starting from MBH adducts to yield α-hydroxy ketones (acyloins), which are structurally related to the target compound.

Key Steps:
  • MBH Adduct Formation: Aldehydes react with methyl acrylate in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) under sonication at mild temperatures (30–50 °C) to afford MBH adducts in good to high yields. The reaction conditions include the use of ionic liquids as additives for certain substrates to enhance yield and selectivity.

  • Hydrolysis and Protection: The MBH adducts undergo hydrolysis using lithium hydroxide in a mixture of acetonitrile and water, yielding hydroxy acids in near quantitative yields (>98%). Due to instability during subsequent steps, the secondary hydroxyl group is often protected (e.g., silylation) before further transformations.

  • Curtius Rearrangement: The hydroxy acid derivatives are converted to acyl azides via treatment with ethyl chloroformate and sodium azide under cold conditions (0 ºC). Subsequent thermal rearrangement in refluxing toluene generates isocyanates, which upon hydrolysis yield the α-hydroxy ketones (acyloins).

  • Deprotection: Final deprotection steps remove protecting groups (e.g., TBS and benzyl) under acidic and catalytic hydrogenation conditions to furnish the target compound.

Reaction Conditions and Yields:
Step Conditions Yield (%) Notes
MBH Adduct Formation Aldehyde + methyl acrylate + DABCO, 30–50 °C, sonication Good to high (varies) Use of ionic liquids enhances yield
Hydrolysis LiOH in CH3CN:H2O (1:1), room temp >98 Hydroxy acid formation
Protection Silylation (e.g., TBSCl) Quantitative Protects secondary hydroxyl group
Curtius Rearrangement Ethyl chloroformate, NaN3, 0 ºC, reflux in toluene 35–50 (overall for 3 steps) Formation of acyloins
Deprotection HCl in CH2Cl2:MeOH, Pd/C hydrogenation 87–98 Removal of protecting groups

This method is notable for its simplicity, use of common reagents, and avoidance of stringent conditions such as anhydrous solvents or low temperatures.

Alternative Catalytic Asymmetric Hydrogenation Approaches

Another preparation method involves asymmetric hydrogenation catalyzed by rhodium or iridium complexes, which can selectively reduce precursors to this compound with high enantiomeric excess (ee). These methods typically use chiral ligands and operate at low temperatures (around 0 °C) in methanol solvent.

Catalysts and Selectivity:
Catalyst Catalyst Loading (mol%) Selectivity (%) Enantiomeric Excess (ee) (%) Notes
Rhodium complex (DIPAMP) 1–4 >99.6 Up to 99.9 High enantioselectivity
Iridium complex (PCx3)(py)(C8H12)IrPF6 2.5–5 >99.7 Up to 99.9 Effective in methanol solvent

This catalytic asymmetric hydrogenation is highly efficient for producing optically active this compound, often used in pharmaceutical intermediate synthesis.

Analytical and Characterization Data

Characterization of this compound and its intermediates typically involves:

These techniques confirm structure, purity, and stereochemistry of the synthesized compound and intermediates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Selectivity References
MBH Adduct + Curtius Rearrangement Aldehyde, methyl acrylate, DABCO, LiOH, ethyl chloroformate, NaN3, reflux Simple, no special conditions, uses common reagents 35–50% overall yield (3 steps)
Catalytic Asymmetric Hydrogenation Rhodium or iridium chiral complexes, MeOH, 0 °C High enantioselectivity, efficient >99.6% selectivity, up to 99.9% ee
Related MBH Ester Synthesis Aldehyde, methyl acrylate, DABCO, fractional distillation Insight into related compound synthesis ~79% isolated yield (related ester)

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2-methylidenepentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-hydroxy-2-methylidenepentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-methylidenepentanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylene group can undergo nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to act as an intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Functional Group Variations
Compound Name Molecular Formula Functional Groups Key Structural Features
Methyl 3-hydroxy-2-methylidenepentanoate C₇H₁₂O₃ Hydroxy, methylidene, ester Allylic hydroxylation product; conjugated system for electrophilic additions .
(2S,3S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate C₁₇H₂₃N₃O₂ Amino, phenylimidazole, ester Aromatic imidazole substituent; chiral centers (2S,3S); potential bioactivity .
Ethyl 3-methyl-2-oxopentanoate C₈H₁₄O₃ Oxo, ester Ketone at C2; lacks hydroxyl group; reactive toward nucleophiles .
Methyl 3-amino-2-hydroxypentanoate hydrochloride C₆H₁₃NO₃·HCl Amino, hydroxy, ester Zwitterionic structure; hydrochloride salt improves solubility for peptide synthesis .
2.3. Spectral and Physical Properties
Compound Name ¹H NMR Highlights ¹³C NMR Highlights Applications/Reactivity
This compound δ 6.22 (CH₂=), 4.34–4.29 (OH) δ 167.0 (C=O), 142.1/125.1 (CH₂=) Precursor for heterocycles (e.g., dihydrofurans) via [4+2] cycloadditions.
(2S,3S)-Methyl amino-imidazole ester δ 6.99 (imidazole H), 7.36–7.84 (ArH) δ 176.4 (C=O), 148.2 (C2Im) Bioactive scaffolds; potential kinase or protease inhibition.
Ethyl 3-methyl-2-oxopentanoate Not available in evidence Not available in evidence Ketone reactivity in aldol condensations or Grignard reactions .
Methyl 3-amino-2-hydroxypentanoate hydrochloride Not available in evidence Not available in evidence Building block for peptidomimetics; enhanced solubility due to HCl salt .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of Methyl 3-hydroxy-2-methylidenepentanoate?

  • Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR to identify the methylidene (CH₂) group and hydroxyl (OH) proton environments. For example, the methylidene group typically appears as a singlet in the <sup>1</sup>H NMR spectrum (δ 4.8–5.2 ppm) due to lack of neighboring protons . IR spectroscopy can confirm the ester carbonyl (C=O, ~1700–1750 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) groups. Mass spectrometry (EI-MS) provides molecular ion ([M]⁺) and fragmentation patterns to verify the molecular formula .

Q. What synthetic strategies are feasible for preparing β-keto esters like this compound?

  • Methodological Answer : Utilize Claisen condensation between methyl acetate and a ketone derivative (e.g., 3-pentanone) under basic conditions (NaOEt/EtOH). Alternatively, employ propionitrile and methyl bromoacetate in a one-step synthesis via nucleophilic acyl substitution, as demonstrated for Methyl 3-oxo-pentanoate . Retrosynthesis tools (e.g., AI-powered Template_relevance models) can predict viable routes by analyzing bond disconnections and reagent compatibility .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be minimized or resolved?

  • Methodological Answer : Diastereomers may arise from stereochemical instability at the hydroxyl-bearing carbon. Use chiral chromatography (e.g., HPLC with a Chiralpak® column) or enzymatic resolution (lipases or esterases) to separate isomers. For characterization, compare retention times with analytical standards (e.g., HY-W012708 for 3-Amino-4-methylpentanoic acid diastereomers) and validate via circular dichroism (CD) spectroscopy .

Q. What experimental conditions mitigate keto-enol tautomerism in β-keto esters during analysis?

  • Methodological Answer : Stabilize the keto form by conducting NMR in aprotic solvents (CDCl₃) at low temperatures (−20°C) to slow tautomerization. For IR, use dry films to reduce hydrogen bonding that promotes enolization . In synthetic steps, employ bulky protecting groups (e.g., TMS ethers) on the hydroxyl moiety to block tautomerization .

Q. How do computational methods aid in predicting reaction pathways for methylidene-containing compounds?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for methylidene group reactivity. Tools like Template_relevance Reaxys or Pistachio_ringbreaker databases identify analogous reactions (e.g., cyclization or Michael additions) to guide experimental design .

Data Interpretation & Optimization

Q. How should contradictory NMR data between synthetic batches be addressed?

  • Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to distinguish between stereoisomers or impurities. For example, unexpected coupling in <sup>1</sup>H NMR may indicate residual solvent or byproducts like 3-methyl-2-pentanone (CAS 565-61-7) from incomplete esterification . Optimize purification via fractional distillation or preparative TLC.

Q. What are the thermal stability thresholds for this compound under storage?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset (typically >150°C for β-keto esters). Store under inert gas (N₂/Ar) at −20°C to prevent oxidation. Monitor via <sup>13</sup>C NMR for carbonyl group integrity over time .

Safety & Handling

Q. What safety protocols are critical for handling methylidene-containing β-keto esters?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to volatility (vapor pressure ~11.6 mmHg at 25°C) . For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Emergency procedures should follow guidelines for β-keto esters (e.g., Methyl 3-oxo-pentanoate SDS) .

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